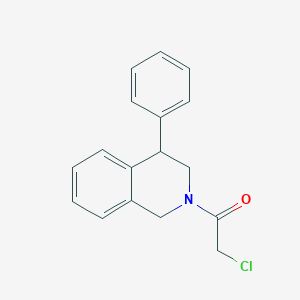

2-Chloro-1-(4-phényl-1,2,3,4-tétrahydroisoquinolin-2-yl)éthan-1-one

Vue d'ensemble

Description

2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H16ClNO and its molecular weight is 285.8. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Études de chimioprotéomique

Ce composé sert de fragment de petite molécule réactif pour la cystéine dans les études de chimioprotéomique. Il aide à identifier les résidus de cystéine réactifs dans les protéines, ce qui peut être crucial pour comprendre la fonction et les interactions des protéines .

Évaluation de la ligandabilité

Il est utilisé pour évaluer la ligandabilité des cibles médicamenteuses traditionnelles et de celles considérées comme « non médicamenteuses ». Ceci est important pour élargir la portée des cibles thérapeutiques .

Découverte de ligands covalents

En tant que fragment d'éclaireur électrophile, il est essentiel dans la découverte de ligands covalents basés sur des fragments, aidant à identifier les sites de liaison et à développer des inhibiteurs covalents .

Dégradation ciblée des protéines

Le composé peut être incorporé dans des outils bifonctionnels comme les molécules PROTAC® électrophiles. Ceux-ci sont utilisés pour la dégradation ciblée des protéines, une approche prometteuse pour le développement de médicaments .

Découverte de la ligase E3

Dans le domaine de la recherche sur le système protéasome ubiquitine, ce composé est utilisé pour la découverte des ligases E3, des enzymes qui marquent les protéines pour la dégradation .

Potentiel protéomique complet pour la covalence réversible

Ce composé peut être utilisé pour explorer le potentiel protéomique complet pour la covalence réversible à la cystéine, ce qui a des implications dans les interactions médicamenteuses réversibles et les voies de signalisation .

PROTACs électrophiles pour les protéines nucléaires

Il a des applications dans le développement de PROTACs électrophiles qui ciblent les protéines nucléaires, élargissant la gamme de cibles médicamenteuses au sein du noyau cellulaire .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It interacts with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins .

Mode of Action

This compound acts as an electrophilic scout fragment . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . The compound forms a covalent bond with the cysteine residue in the target protein, which can lead to changes in the protein’s function .

Result of Action

The result of the compound’s action depends on the specific proteins it targets. By forming a covalent bond with cysteine residues in these proteins, it can alter their function, potentially leading to changes at the molecular and cellular levels . The exact effects would depend on the specific proteins targeted and the context in which they are expressed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could affect its stability Other factors, such as pH and the presence of other molecules in the environment, could also influence its action and efficacy

Analyse Biochimique

Biochemical Properties

It is known that tetrahydroisoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one in animal models . Future studies could provide valuable information on threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could provide insights into any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Propriétés

IUPAC Name |

2-chloro-1-(4-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-10-17(20)19-11-14-8-4-5-9-15(14)16(12-19)13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMHNEUIMSQQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=O)CCl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172290 | |

| Record name | Ethanone, 2-chloro-1-(3,4-dihydro-4-phenyl-2(1H)-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-98-0 | |

| Record name | Ethanone, 2-chloro-1-(3,4-dihydro-4-phenyl-2(1H)-isoquinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(3,4-dihydro-4-phenyl-2(1H)-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.